Antigen NY-CO-13 (103-111)
Description
Defining the Peptide Epitope: Origin and Sequence of Antigen NY-CO-13 (103-111)
The peptide epitope designated as Antigen NY-CO-13 (103-111) originates from the cellular tumor antigen p53, also known as tumor protein p53 (TP53). wikipedia.orgzenodo.orgresearchgate.netuniprot.org The p53 protein is a well-documented tumor suppressor that plays a crucial role in regulating cell growth, preventing genome mutation, and inducing apoptosis (programmed cell death). wikipedia.orgzenodo.org In a large percentage of human cancers, the TP53 gene is mutated, leading to the overexpression and accumulation of a non-functional p53 protein within tumor cells. nih.gov This accumulation makes the p53 protein a prominent source of tumor-associated antigens.
Antigen NY-CO-13 (103-111) represents a specific fragment of the wild-type p53 protein, spanning the amino acid residues from position 103 to 111. The precise wild-type amino acid sequence of this nonapeptide (a peptide consisting of nine amino acids) has been identified through protein sequence databases such as UniProt (Accession: P04637) and is crucial for its recognition by the immune system. genomenon.com
In immunological research, particularly for vaccine development, modified versions of this peptide have been synthesized. For instance, a variant where the second amino acid, Glutamine (Q), is replaced by Leucine (B10760876) (L) has been used in studies to enhance the peptide's binding affinity to specific Human Leukocyte Antigen (HLA) molecules. nih.gov
| Attribute | Description |
|---|---|
| Peptide Name | Antigen NY-CO-13 (103-111) / p53 (103-111) |
| Protein of Origin | Cellular tumor antigen p53 (TP53) zenodo.org |
| Wild-Type Sequence | YQGSYGFRL (Tyrosine-Glutamine-Glycine-Serine-Tyrosine-Glycine-Phenylalanine-Arginine-Leucine) uniprot.org |
| Modified Sequence Example | YLGSYGFRL (Tyrosine-Leucine-Glycine-Serine-Tyrosine-Glycine-Phenylalanine-Arginine-Leucine) nih.gov |
Contextual Significance in Immunological Studies
The significance of Antigen NY-CO-13 (103-111) in immunology stems from its identity as a tumor-associated epitope that can be recognized by the human immune system. nih.gov Because it is derived from a wild-type protein sequence, it represents a target that could be broadly applicable for cancer immunotherapy, as opposed to targeting patient-specific mutations. nih.govuniprot.org
Research has demonstrated that this peptide can be presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules, specifically the HLA-A2 allele. nih.govuniprot.org This presentation allows for the recognition of the tumor cells by cytotoxic T lymphocytes (CTLs), which are a type of T cell capable of killing cancer cells directly. nih.gov
The primary research application for this epitope has been in the development of cancer vaccines. A key strategy involves using dendritic cells (DCs), which are potent antigen-presenting cells, as a vehicle for the vaccine. nih.govuniprot.org In this approach, DCs are harvested from a patient, loaded in vitro with the synthetic p53 (103-111) peptide (either wild-type or modified), and then reintroduced into the patient. nih.govuniprot.org The goal is for these peptide-loaded DCs to activate and expand a population of p53-specific CTLs that can then seek out and destroy tumor cells expressing the p53 antigen. Clinical studies have explored this DC-based vaccination strategy in patients with advanced cancers, such as breast cancer, demonstrating the potential to induce specific T-cell responses. nih.govuniprot.org
| Research Area | Key Findings and Significance |
|---|---|
| T-Cell Recognition | The p53 (103-111) epitope is recognized by cytotoxic T lymphocytes (CTLs) when presented by HLA-A2 molecules on tumor cells. nih.govuniprot.org |
| Cancer Vaccine Development | Used as an antigen in dendritic cell (DC)-based vaccines to stimulate anti-tumor immune responses in cancer patients. nih.gov |
| Peptide Modification | Amino acid substitutions (e.g., YLGSYGFRL) are researched to enhance HLA-binding affinity and increase the immunogenicity of the peptide. nih.gov |
| Broad Applicability | As a wild-type sequence from a commonly overexpressed tumor protein, it is a target for therapies not limited to specific p53 mutations. nih.gov |
Properties
sequence |
YQGSYGFRL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
P53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (103-111) |
Origin of Product |
United States |
Molecular and Structural Characterization of Antigen Ny Co 13 103 111
Primary Amino Acid Sequence Analysis of NY-CO-13 (103-111)
The primary structure of a peptide is fundamental to its function and its recognition by the immune system. The amino acid sequence for the human p53 protein fragment spanning residues 103-111 has been determined through sequencing of the TP53 gene and its protein product. uniprot.orgcancer.gov
The specific sequence of this nonapeptide is detailed in the table below.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 103 | Thr | T |
| 104 | Cys | C |
| 105 | Ser | S |
| 106 | Pro | P |
| 107 | Leu | L |
| 108 | Ser | S |
| 109 | Asn | N |
| 110 | Lys | K |
| 111 | Met | M |
Conformational Landscape of NY-CO-13 (103-111) as an Epitope
The conformational landscape of the NY-CO-13 (103-111) fragment is intrinsically linked to the structure of the entire p53 DNA-binding domain. This domain possesses an immunoglobulin-like β-sandwich architecture. nih.gov As a short, linear peptide epitope, NY-CO-13 (103-111) may not possess a stable, fixed conformation in isolation. Instead, its structure is likely to be dynamic and can be influenced by several factors:
Binding to MHC Molecules: The conformation of the peptide is often stabilized upon binding into the peptide-binding groove of an MHC molecule. This interaction is a prerequisite for T-cell recognition.
Post-Translational Modifications (PTMs): The p53 protein is subject to numerous PTMs, such as phosphorylation and acetylation, which can alter its conformation and function. researchgate.net Modifications in or near the 103-111 region could influence its local structure and how it is processed and presented as an epitope.
Mutations: Mutations within the p53 gene are common in cancer and can lead to significant conformational changes in the protein, often resulting in its destabilization and loss of function. oncotarget.com Such changes can expose new epitopes or alter the presentation of existing ones like NY-CO-13 (103-111). For example, certain antibodies can distinguish between wild-type and mutant p53 conformations, indicating that specific epitopes become accessible or inaccessible depending on the protein's folded state. oncotarget.com
Antigen Processing and Presentation Pathways for Ny Co 13 103 111
Proteasomal Degradation and Peptide Generation from Parent Protein
The journey of the NY-CO-13 (103-111) antigen begins with the degradation of its parent protein, the cellular tumor antigen p53. uniprot.orgwikipedia.org In normal cellular function, all endogenously synthesized proteins are subject to continuous catabolism and recycling, a process that generates a pool of short peptide fragments. frontiersin.org The primary system responsible for this degradation is the ubiquitin-proteasome pathway. frontiersin.orgnih.gov
The p53 protein is tagged for destruction by the covalent attachment of ubiquitin molecules, a process mediated by E3 ubiquitin ligases such as MDM2. nih.gov This polyubiquitination marks the protein for recognition and degradation by the proteasome, a large, multi-catalytic protease complex located in the cytosol. uniprot.orgnih.govuniprot.org The proteasome unfolds and cleaves the p53 protein into smaller oligopeptides. frontiersin.org This process yields a variety of peptide fragments, including the precursor to the specific NY-CO-13 (103-111) epitope. Under normal, unstressed conditions, p53 is a highly unstable protein with a short half-life, ensuring a steady supply of its peptides for immune surveillance. nih.gov
| Key Component | Function in Peptide Generation |
| p53 (Parent Protein) | Source of the NY-CO-13 (103-111) peptide fragment. uniprot.orgbiocompare.com |
| Ubiquitin | A small regulatory protein that tags p53 for degradation. nih.gov |
| E3 Ubiquitin Ligases (e.g., MDM2) | Enzymes that attach ubiquitin to the p53 protein. nih.gov |
| Proteasome | A protein complex that degrades ubiquitinated p53 into oligopeptides. frontiersin.orgnih.gov |
Transporter Associated with Antigen Processing (TAP) Functionality and Peptide Translocation
Once generated in the cytosol, the peptide fragments from p53 degradation must be transported into the endoplasmic reticulum (ER), where MHC-I molecules are assembled. nih.govnih.gov This critical translocation step is performed by the Transporter Associated with Antigen Processing (TAP). frontiersin.orgnih.gov
The TAP transporter is a heterodimeric protein complex composed of TAP1 and TAP2 subunits, which form a channel through the ER membrane. nih.gov The transport process is an active one, requiring the energy from ATP hydrolysis. nih.govnih.gov TAP exhibits a preference for peptides that are typically 8 to 16 amino acids in length, a range that accommodates the 9-amino-acid NY-CO-13 (103-111) peptide. nih.gov Research has shown that the p53 protein can transcriptionally induce the expression of the TAP1 subunit, suggesting a mechanism by which p53 can enhance the presentation of its own peptides on MHC-I molecules. nih.gov This creates a direct link between the level of the parent protein and the efficiency of the transport machinery required for its immune recognition. nih.gov
| Transporter Component | Role in Peptide Translocation |
| TAP1/TAP2 Heterodimer | Forms a transmembrane channel for peptide entry into the ER. nih.gov |
| ATP | Provides the necessary energy for the active transport of peptides. nih.gov |
| Peptide Substrate | Cytosolic peptides derived from proteasomal degradation of p53. frontiersin.org |
Major Histocompatibility Complex Class I (MHC-I) Loading and Assembly with NY-CO-13 (103-111)
Inside the lumen of the endoplasmic reticulum, the translocated peptides encounter newly synthesized MHC-I molecules. nih.govfrontiersin.org The loading of a peptide onto an MHC-I molecule is not a simple binding event but is facilitated by a sophisticated molecular machinery known as the peptide-loading complex (PLC). nih.govreactome.org
The PLC is a large, multi-subunit assembly that includes the TAP transporter, the MHC-I heterodimer (composed of a heavy chain and beta-2 microglobulin, β2m), and several chaperone proteins. nih.govfrontiersin.org Key chaperones include calreticulin, ERp57, and tapasin. frontiersin.orgnih.gov Tapasin plays a crucial role by physically bridging the MHC-I molecule to the TAP transporter, effectively positioning it to sample the incoming peptides. nih.gov In the ER, peptides may undergo further N-terminal trimming by ER aminopeptidases (ERAP) to achieve the optimal size and fit for the MHC-I binding groove. mdpi.com The binding of a high-affinity peptide, such as NY-CO-13 (103-111), stabilizes the entire MHC-I complex. mdpi.com
| PLC Component | Function in MHC-I Assembly |
| MHC-I Heavy Chain & β2m | Form the heterodimeric structure that binds the peptide. frontiersin.org |
| Tapasin | Bridges the MHC-I molecule to the TAP transporter. nih.gov |
| Calreticulin & ERp57 | Chaperone proteins that assist in the proper folding and assembly of the MHC-I molecule. nih.gov |
| ERAP | Aminopeptidases that can trim peptides to the optimal length for MHC-I binding. mdpi.com |
Cellular Trafficking and Surface Expression of MHC-I/NY-CO-13 (103-111) Complexes
Once the NY-CO-13 (103-111) peptide is securely loaded, the now stable peptide-MHC-I (pMHC-I) complex is released from the peptide-loading complex. reactome.org This marks the final stage of its intracellular journey before it is presented on the cell surface.
The pMHC-I complex is transported from the endoplasmic reticulum through the secretory pathway. It first moves to the ER-Golgi intermediate compartment (ERGIC) and then transits through the Golgi apparatus, where it may undergo further modifications. nih.govmdpi.com Finally, the complex is enclosed within secretory vesicles that bud off from the Golgi and move towards the cell periphery. mdpi.com These vesicles fuse with the plasma membrane, releasing their contents and displaying the MHC-I/NY-CO-13 (103-111) complex on the exterior of the cell. mdpi.com Here, it serves as a molecular signal to the immune system, ready to be scrutinized by the T-cell receptors of circulating CD8+ T cells. frontiersin.org This surface expression is not static; pMHC-I complexes can be internalized and recycled back to the surface, allowing for dynamic monitoring of the cell's internal protein landscape. mdpi.com
Immunological Recognition and Response to Antigen Ny Co 13 103 111
MHC Class I Restriction and Allelic Specificity for NY-CO-13 (103-111) Recognition
The recognition of peptide antigens by cytotoxic T lymphocytes (CTLs) is dependent on their presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface. The NY-CO-13 (103-111) peptide is specifically recognized by the immune system in the context of the Human Leukocyte Antigen (HLA) class I allele, HLA-A*02:01. peptides.denih.gov This restriction means that only individuals expressing this particular HLA type can present this peptide to their T cells.
The wild-type sequence of the p53 (103-111) epitope is YQGSYGFRL. nih.gov However, to enhance its immunological properties, a modified version of the peptide has been synthesized and used in clinical studies. nih.gov In this modified peptide, the glutamine (Q) at the second position is substituted with a leucine (B10760876) (L), resulting in the sequence YLGSYGFRL. nih.gov This change acts as a position 2 anchor modification, which has been shown to increase the binding affinity and stability of the peptide within the groove of the HLA-A2 molecule. nih.govnih.gov This enhanced binding capacity is intended to improve the induction of p53-specific CTLs. nih.gov
Clinical studies involving dendritic cell-based vaccines for breast cancer have utilized this anchor-modified peptide (referred to as Y9Lm) alongside other wild-type and modified p53-derived peptides to treat HLA-A2-positive patients. nih.govnih.gov
Table 1: Sequences of Wild-Type and Modified NY-CO-13 (103-111) Peptide
| Peptide Designation | Amino Acid Sequence | Modification Description | Purpose of Modification |
| p53 (103-111) wild-type | YQ GSYGFRL | None | Natural epitope sequence |
| NY-CO-13 (103-111) modified | YL GSYGFRL | Q to L substitution at P2 | Increased binding affinity to HLA-A2 |
T-Cell Receptor (TCR) Interactions with NY-CO-13 (103-111)-MHC-I Complexes
The interaction between a T-cell receptor (TCR) on a CD8+ T cell and the peptide-MHC (pMHC) complex on a target cell is the defining event for T-cell specificity and activation. google.com As p53 is a "self" antigen, high-affinity T cells that recognize its peptides are often deleted during development in the thymus through a process of negative selection to prevent autoimmunity. nih.gov Consequently, the T cells remaining in the periphery that can recognize wild-type p53 peptides typically possess TCRs with low to intermediate affinity for the p53-pMHC complex. nih.gov
This inherent low affinity presents a challenge for immunotherapy, but it also ensures that T-cell responses are directed against tumor cells that overexpress p53, rather than healthy cells with normal p53 levels. nih.gov Research into TCRs that recognize other p53 peptides has shown that the available TCR repertoire in humans can be limited. nih.gov For instance, CD8+ T cells induced against a p53 peptide from different donors were found to use the same TCR Vβ family and identical variable sequences, indicating a narrow range of available TCRs for that specific epitope. nih.gov
While specific structural data on TCRs binding to the NY-CO-13 (103-111)-HLA-A2 complex is not extensively detailed, studies on other p53 neoantigens demonstrate that different TCRs can employ diverse strategies to recognize the same pMHC ligand. nih.gov This highlights the multiplicity of molecular solutions the immune system can generate for antigen recognition.
Co-receptor (CD8) Involvement in Specific Recognition of NY-CO-13 (103-111)
The CD8 glycoprotein (B1211001) is a critical co-receptor for MHC class I-restricted T-cell recognition. mblbio.com It functions by binding to a non-polymorphic region of the MHC class I molecule (the α3 domain), an interaction that is separate from the TCR binding site. mblbio.com This binding stabilizes the relatively low-affinity interaction between the TCR and the pMHC complex, which is particularly crucial for the recognition of self-antigens like p53. nih.govmblbio.com
The peptide NY-CO-13 (103-111) is specifically recognized by CD8+ T cells, confirming the involvement of this co-receptor in the immune response. peptides.devulcanchem.com The importance of the CD8-MHC interaction is further highlighted by the design of MHC tetramer reagents used to detect antigen-specific T cells. These reagents are sometimes engineered with a mutation in the α3 domain to reduce CD8 binding, which diminishes non-specific signals and ensures that the detection is primarily mediated by the TCR-pMHC interaction. mblbio.com In some specialized research, high-affinity TCRs have been generated that can recognize their target p53 peptide in a CD8-independent manner, but this is an exception that underscores the general rule of CD8's essential stabilizing role in typical T-cell responses. nih.gov
Antigen-Specific CD8+ T Cell Activation and Differentiation Induced by NY-CO-13 (103-111)
Presentation of the NY-CO-13 (103-111) peptide by HLA-A2 molecules can lead to the activation and differentiation of antigen-specific CD8+ T cells. nih.gov Upon recognition of the peptide-MHC complex, naive or memory CD8+ T cells undergo clonal expansion and differentiate into functional effector cells, primarily cytotoxic T lymphocytes (CTLs), which are capable of killing target tumor cells. nih.govnih.gov
In clinical trials, vaccination of advanced breast cancer patients with dendritic cells loaded with a cocktail of p53 peptides, including the modified NY-CO-13 (103-111), successfully induced p53-specific T-cell responses. nih.govnih.gov The primary method for evaluating this activation was the Enzyme-Linked Immunospot (ELISpot) assay, which measures the frequency of CD8+ T cells that secrete the effector cytokine Interferon-gamma (IFN-γ) upon stimulation with the peptide. nih.govnih.gov Preclinical studies confirmed that the effector T cells generated by this method were cytotoxic to human tumor cells that were positive for both HLA-A2 and p53 expression. nih.gov
Furthermore, the induction of these peptide-specific CD8+ T-cell responses was correlated with positive clinical outcomes. In one study, 4 out of 7 patients who achieved stable disease showed vaccine-induced p53-specific T cells, whereas only 2 out of 9 patients with progressive disease mounted such a response. nih.gov
Table 2: Summary of Immune Responses to p53 Peptide Vaccination in a Clinical Study
| Patient Cohort | Number of Patients | Patients with Induced T-Cell Response | Clinical Outcome |
| Stable Disease (SD) | 7 | 4 | Disease stabilization |
| Progressive Disease (PD) | 9 | 2 | Disease progression |
Data compiled from a study on advanced breast cancer patients vaccinated with p53-peptide-pulsed dendritic cells. nih.gov
Potential for NY-CO-13 (103-111) to Elicit Humoral Responses
The adaptive immune system comprises both cellular immunity (mediated by T cells) and humoral immunity (mediated by B cells and antibodies). While NY-CO-13 (103-111) is characterized as a T-cell epitope designed for MHC class I presentation, the parent protein, p53, can elicit humoral responses. nih.gov Antibodies specific to the p53 protein have been detected in cancer patients, often correlating with the accumulation of mutated p53 in tumor cells. nih.gov
However, the potential for a short, linear peptide like NY-CO-13 (103-111) to independently elicit a robust antibody response is not well-documented. B-cell epitopes, which are recognized by antibodies, typically depend on the three-dimensional conformation of the native protein and are often distinct from the linear peptide sequences recognized by T cells. While some research on other tumor antigens suggests that specific epitopes can trigger both cellular and humoral responses, there is limited direct evidence for this phenomenon with the p53 (103-111) peptide. vulcanchem.com The primary role of this specific peptide in immunotherapy has been established through its ability to activate the cellular arm of the immune system, namely CD8+ T cells. nih.govnih.gov
Research Methodologies for Studying Antigen Ny Co 13 103 111
In Vitro Peptide Synthesis and Characterization for Immunological Assays
The foundation for studying the immunological properties of NY-CO-13 (103-111) begins with its artificial production. The most prevalent method for this is solid-phase peptide synthesis (SPPS), a technique that builds the peptide amino acid by amino acid on a solid resin support. evitachem.comnih.gov The 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS method is widely used, where the Fmoc group temporarily protects the N-terminus of the growing peptide chain. nih.gov
The synthesis process involves several key steps:
Initialization : The first amino acid of the NY-CO-13 (103-111) sequence is chemically attached to an inert solid resin. evitachem.com
Elongation Cycle : A repeating cycle of deprotection (removing the Fmoc group) and coupling (adding the next protected amino acid) is performed. evitachem.com Coupling agents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU), are used to facilitate the efficient formation of peptide bonds. nih.gov
Cleavage : Once the full 9-amino acid sequence is assembled, the peptide is chemically cleaved from the resin support. nih.gov
Following synthesis, rigorous characterization is essential to ensure the peptide's identity and purity for use in sensitive immunological assays. Standard characterization techniques include High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the correct molecular weight of the synthesized NY-CO-13 (103-111) peptide. This ensures that subsequent immunological findings are attributable to the correct molecular entity.
Recombinant MHC-Peptide Complex Production and Structural Analysis
For the NY-CO-13 (103-111) peptide to be recognized by a T cell, it must be presented on the cell surface by a Major Histocompatibility Complex (MHC) molecule. nih.gov To study this interaction in detail, researchers produce recombinant MHC-peptide (pMHC) complexes. This is achieved by expressing the extracellular domains of the specific MHC class I heavy chain (e.g., HLA-A*02:01) and the associated light chain, β2-microglobulin, typically in bacterial systems like E. coli.
These protein components are then refolded in vitro in the presence of a high concentration of the synthetic NY-CO-13 (103-111) peptide. nih.gov The correctly folded, stable pMHC monomer is then purified. The stability of this complex is a critical parameter, as unstable pMHC complexes can limit their utility in T-cell detection. uni-muenchen.de Structural analysis of these complexes, often through X-ray crystallography, provides high-resolution insights into how the peptide sits (B43327) within the MHC binding groove and which amino acid residues are exposed for T-cell receptor (TCR) recognition.
T-Cell Stimulation and Expansion Protocols in Vitro
A crucial step in evaluating the immunogenicity of NY-CO-13 (103-111) is to determine if it can activate and expand specific T cells. This is accomplished through in vitro T-cell stimulation and expansion protocols. A common method involves isolating peripheral blood mononuclear cells (PBMCs) from a donor and co-culturing them with professional antigen-presenting cells (APCs), such as dendritic cells (DCs). nih.gov
These DCs are first generated from the donor's monocytes and then "pulsed" with the synthetic NY-CO-13 (103-111) peptide. nih.gov The peptide-pulsed DCs present the antigen on their MHC molecules, and if T cells within the PBMC population have TCRs that recognize this specific pMHC complex, they will become activated. To foster their growth into a large population for further study, the cell culture is supplemented with T-cell growth factors, most notably Interleukin-2 (IL-2). nih.govnih.gov This expansion process allows for the enrichment and isolation of rare, antigen-specific T cells from a complex mixture of lymphocytes. nih.gov
Flow Cytometry and Multimer-Based Detection of NY-CO-13 (103-111)-Specific T Cells
To identify and quantify T cells that are specific for NY-CO-13 (103-111), researchers primarily use flow cytometry in conjunction with specialized reagents called MHC multimers. nih.govuni-muenchen.de MHC multimers (e.g., tetramers or pentamers) are laboratory-made complexes consisting of several recombinant pMHC units (containing the NY-CO-13 (103-111) peptide) linked together and conjugated to a fluorescent molecule. sloankettering.eduroswellpark.org
The multimeric structure allows these reagents to bind with high avidity and stability to TCRs on the surface of specific T cells. uni-muenchen.de During a flow cytometry experiment, a sample of T cells is incubated with the fluorescent MHC multimer and a panel of fluorescently-labeled antibodies against cell surface markers like CD3 (a pan-T-cell marker) and CD8 (a marker for cytotoxic T cells). The cells are then passed single-file through a laser, and detectors measure the fluorescence emitted by each cell. This allows for the precise identification and enumeration of the NY-CO-13 (103-111)-specific T-cell population. roswellpark.orgplos.org An alternative, function-based flow cytometry approach involves detecting the upregulation of activation markers like CD137 or the secretion of cytokines such as interferon-gamma (IFN-γ) after stimulating T cells with the peptide. uni-muenchen.de
Cellular Models for Antigen Presentation and T-Cell Engagement Studies
A variety of cellular models are employed to investigate the presentation of the NY-CO-13 (103-111) epitope and the subsequent engagement with T cells. These models are critical for understanding both natural antigen processing and for creating controlled systems to test T-cell reactivity.
| Cellular Model | Description | Application in NY-CO-13 (103-111) Research |
| Dendritic Cells (DCs) | Professional antigen-presenting cells derived from patient monocytes. | Pulsed with synthetic peptide to stimulate and expand specific T cells in vitro. nih.gov |
| Tumor Cell Lines | Cancer cells that may endogenously express p53 and the relevant HLA allele. | Used to test if the naturally processed and presented NY-CO-13 (103-111) epitope is recognized and lysed by specific T cells. nih.gov |
| T2 Cells | A cell line deficient in the Transporter associated with Antigen Processing (TAP), preventing efficient presentation of endogenous peptides. | Can be easily loaded with exogenous NY-CO-13 (103-111) peptide to serve as standardized target cells for T-cell recognition assays. nih.gov |
| Transfected COS-7 Cells | A cell line that can be transiently transfected with plasmids encoding specific HLA molecules and the p53 protein. | Used to identify which specific HLA allele is responsible for presenting the NY-CO-13 (103-111) epitope to a given T-cell clone. nih.gov |
| Engineered K562 Cells | A leukemia cell line genetically modified to express specific HLA alleles and co-stimulatory molecules. | Serve as artificial antigen-presenting cells (aAPCs) for T-cell stimulation and functional assays. uni-muenchen.de |
These cellular tools allow researchers to dissect the requirements for antigen presentation and to validate the functional capacity of T cells that recognize the NY-CO-13 (103-111) epitope.
Biochemical and Biophysical Techniques for Interaction Analysis
Understanding the molecular interactions between the NY-CO-13 (103-111) peptide, the presenting MHC molecule, and the T-cell receptor is crucial for evaluating its potential as an immunotherapeutic target. Various biochemical and biophysical techniques are utilized for this purpose.
Biochemical assays are frequently used to measure the functional outcome of these interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) : This technique is used to quantify the concentration of specific proteins. In this context, it is applied to measure the levels of cytokines, such as IFN-γ, secreted by T cells after they are stimulated by cells presenting the NY-CO-13 (103-111) peptide, providing a quantitative measure of T-cell activation. nih.govroswellpark.org
Enzyme-Linked Immunospot (ELISPOT) Assay : A highly sensitive variation of ELISA that quantifies the number of individual cells secreting a specific cytokine. roswellpark.org It is used to determine the frequency of NY-CO-13 (103-111)-reactive T cells within a population.
Biophysical techniques provide direct measurements of binding events.
Surface Plasmon Resonance (SPR) : This technique can measure the binding affinity and kinetics (on- and off-rates) of molecular interactions in real-time. SPR can be used to determine the affinity of the NY-CO-13 (103-111) peptide for its specific MHC molecule and, subsequently, the affinity of the resulting pMHC complex for its cognate T-cell receptor.
These methods provide quantitative data on the strength and stability of the molecular interactions that underpin the specific immune recognition of the NY-CO-13 (103-111) antigen.
Computational and Bioinformatic Approaches for Epitope Prediction and Binding Affinity
Before costly and labor-intensive experimental work begins, computational and bioinformatic tools are often used to predict which peptide fragments from a source protein, like p53, are likely to function as T-cell epitopes. frontiersin.org These in silico methods are a critical first step in narrowing down candidate peptides.
The prediction process generally involves several steps:
Antigen Sequence Analysis : The amino acid sequence of the p53 protein is analyzed.
MHC Binding Prediction : Algorithms are used to predict the binding affinity of all possible 8-11 amino acid peptides from the p53 sequence to specific MHC (HLA) alleles. nih.gov Tools like NetMHCpan utilize artificial neural networks trained on large datasets of known binding peptides to make these predictions. frontiersin.org The NY-CO-13 (103-111) peptide would be one such candidate generated from this process.
Antigen Processing Prediction : Some advanced tools also attempt to model the preceding steps of antigen processing, such as proteasomal cleavage and TAP transport, to predict the likelihood that a peptide will be naturally generated and transported into the endoplasmic reticulum for MHC loading. frontiersin.org
While these computational approaches are powerful for prioritizing candidates, their predictions are not always accurate. uni-muenchen.de Many peptides that are predicted to be strong MHC binders fail to elicit a T-cell response when tested experimentally. nih.gov Therefore, bioinformatic predictions of epitopes like NY-CO-13 (103-111) must always be followed by rigorous experimental validation using the cellular and biochemical methods described in the preceding sections.
Investigative Contexts and Future Research Directions
Role in Immunological Models for Studying T-Cell Responses
The Antigen NY-CO-13 (103-111) peptide is instrumental in preclinical and investigational models designed to dissect the mechanisms of T-cell-mediated immunity. The activation of CD8+ T cells, a critical component of the anti-tumor response, is contingent upon the recognition of specific antigenic epitopes presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or target tumor cells. elsevier.es Synthetic peptides like NY-CO-13 (103-111) are widely used in these models to probe the dynamics of this interaction.
In in vitro models, the peptide can be used to:
Prime and activate naive T cells: By pulsing APCs, such as dendritic cells, with the NY-CO-13 (103-111) peptide, researchers can stimulate the proliferation and differentiation of T cells that specifically recognize this epitope. nih.gov
Assess T-cell functionality: Once activated, the functionality of these specific T cells can be quantified through various assays, including measuring the secretion of cytokines like interferon-gamma (IFN-γ) or assessing their cytotoxic capacity against peptide-loaded target cells. nih.govplos.org
Study T-cell receptor (TCR) affinity and avidity: The peptide is used to create peptide-MHC (pMHC) tetramers, which can identify and isolate T cells with TCRs specific for the NY-CO-13 (103-111) epitope, allowing for detailed studies of binding kinetics and their correlation with T-cell function. asm.org
In animal models, particularly humanized mice that express human HLA alleles, the peptide serves as a defined antigenic target to evaluate the efficacy of vaccine strategies or adoptive T-cell therapies. elsevier.esfrontiersin.org These models allow for the investigation of T-cell expansion, trafficking to tumor sites, and anti-tumor activity in a controlled in vivo setting. The use of a specific, well-defined epitope like NY-CO-13 (103-111) minimizes variables and allows for a precise understanding of the requirements for generating and maintaining a potent anti-tumor T-cell response. asm.org
Comparative Immunogenicity with Related Tumor Antigens (e.g., LAGE-1, NY-ESO-1)
The immunogenicity of a tumor antigen is its ability to provoke an immune response. NY-CO-13, being a derivative of the human p53 protein, faces different immunological challenges compared to cancer-testis antigens (CTAs) like LAGE-1 and NY-ESO-1. CTAs are considered ideal targets for immunotherapy because their expression is largely restricted to immune-privileged germ cells and various types of cancer, minimizing the risk of central tolerance where self-reactive T cells are eliminated during their development in the thymus. frontiersin.orgnih.govresearchgate.net
NY-ESO-1 is recognized as one of the most immunogenic tumor antigens, capable of inducing spontaneous and integrated humoral (antibody) and cellular (T-cell) immune responses in cancer patients. frontiersin.orgnih.govnih.govbmj.com LAGE-1, which is highly homologous to NY-ESO-1, also demonstrates the ability to elicit spontaneous CD4+ T cell and antibody responses. nih.gov In contrast, p53 is a ubiquitous self-protein, and while mutations in p53 can create neoantigens, the wild-type sequence, from which NY-CO-13 (103-111) is derived, is subject to immunological tolerance. T cells with high affinity for self-peptides like those from p53 are often deleted, meaning the remaining T-cell repertoire may have lower affinity for such targets. frontiersin.org
Despite this, immune responses to p53 have been detected in cancer patients, suggesting that tolerance can be overcome, possibly due to overexpression of the protein in tumor cells or an inflammatory tumor microenvironment. nih.gov However, the frequency and magnitude of these responses are generally considered to be less robust than those observed for highly immunogenic CTAs like NY-ESO-1.
| Antigen | Antigen Type | Normal Tissue Expression | Tumor Expression | Observed Spontaneous Immune Response |
|---|---|---|---|---|
| NY-CO-13 (p53) | Tumor-Associated Self-Antigen | Ubiquitous (low levels) | Frequently overexpressed or mutated in many cancers nih.gov | Detected, but often limited by central tolerance frontiersin.org |
| NY-ESO-1 | Cancer-Testis Antigen (CTA) | Testis, placenta frontiersin.orgresearchgate.net | Melanoma, ovarian, lung, bladder, and others nih.govresearchgate.net | Highly immunogenic; frequent spontaneous antibody and T-cell responses nih.govbmj.com |
| LAGE-1 | Cancer-Testis Antigen (CTA) | Testis nih.gov | Melanoma, ovarian, and others, often co-expressed with NY-ESO-1 nih.gov | Immunogenic; spontaneous CD4+ T cell and humoral responses observed nih.gov |
Unexplored Aspects of NY-CO-13 (103-111) Processing and Presentation
While the general pathways of antigen processing and presentation are well-understood, the specific molecular journey of the NY-CO-13 (103-111) epitope from a full-length intracellular protein to a peptide presented on an MHC class I molecule is not fully elucidated. cusabio.comqiagen.com This process involves multiple steps, each with specificities that could influence the epitope's ultimate presentation level and immunogenicity. immunology.org
Key unexplored areas include:
Proteolytic Generation: The precise proteases responsible for cleaving the full-length p53 protein to generate the exact N- and C-termini of the 103-111 fragment are unknown. While the proteasome is the primary engine for generating peptides for MHC class I presentation, the final trimming can be performed by other proteases in the cytosol or the endoplasmic reticulum (ER), such as the ER aminopeptidase (B13392206) (ERAAP). immunology.org The efficiency of these cleavage events directly impacts the quantity of the specific epitope available for loading.
TAP Transporter Affinity: The peptide must be transported from the cytosol into the ER by the Transporter associated with Antigen Processing (TAP). immunology.org The affinity of the NY-CO-13 (103-111) precursor peptides for the TAP complex is a critical but unquantified variable that determines its access to MHC class I molecules in the ER.
MHC Allele Promiscuity and Stability: The binding affinity of the 103-111 peptide to a wide array of HLA class I alleles has not been comprehensively mapped. Understanding which alleles can effectively present this peptide is crucial for determining its applicability across diverse patient populations. Furthermore, the stability of the resulting peptide-MHC complex on the cell surface, a key factor for T-cell recognition, remains largely uncharacterized.
Cross-Presentation Efficiency: Professional APCs can acquire exogenous antigens (e.g., from dying tumor cells) and present them on MHC class I molecules, a process known as cross-presentation. nih.gov The efficiency with which full-length NY-CO-13 is taken up by APCs and processed so that the 103-111 epitope is cross-presented to prime CD8+ T cells is a significant gap in knowledge.
Refinement of Predictive Algorithms for NY-CO-13 (103-111) Epitope Presentation and Recognition
Computational algorithms are indispensable tools for identifying potential T-cell epitopes from a vast number of protein sequences. However, their predictive power is still evolving, and using NY-CO-13 (103-111) as a case study highlights areas ripe for refinement. The prediction pipeline can be broken down into several stages, each with its own challenges. nih.gov
MHC-Binding Prediction: This is the most mature area of immunoinformatics. Algorithms like NetMHCpan use neural networks trained on large datasets of binding affinity or mass spectrometry-eluted ligands to predict how well a peptide will bind to a specific MHC allele. nih.govfrontiersin.org Refinements are needed to improve accuracy for under-represented HLA alleles and to better model the effects of peptide length. mdpi.combiorxiv.org
Antigen Processing Prediction: Predicting whether a peptide will be successfully cleaved by the proteasome and transported by TAP is significantly more challenging. While some tools incorporate models of proteasomal cleavage, they are often less accurate than MHC-binding predictors. Integrating mass spectrometry data, which reflects the outcomes of natural processing, has improved these models, but they still lack the precision to fully capture the complexity of the cellular machinery. explorationpub.combiorxiv.org
T-Cell Receptor (TCR) Recognition: Predicting the immunogenicity of a presented peptide—whether it will be recognized by a T-cell—is the ultimate goal and the most formidable challenge. core.ac.uk High MHC-binding affinity does not guarantee T-cell recognition. bmj.com Future algorithmic refinements must incorporate more complex biological features, such as:
Peptide features: Amino acid properties beyond the MHC anchor positions that may influence TCR interaction.
TCR repertoire analysis: Modeling the probability of a given TCR in the host's repertoire being able to recognize the pMHC complex.
Structural modeling: Using geometric deep learning and other structure-based methods to predict the three-dimensional interaction between the peptide, MHC, and TCR. biorxiv.org
| Predictive Step | Current Approaches | Limitations & Unexplored Aspects | Future Refinements |
|---|---|---|---|
| Antigen Processing | Proteasomal cleavage site prediction; TAP transport models. | Low accuracy; role of other peptidases poorly modeled; sequence-based rules are incomplete. immunology.org | Integrate larger mass spectrometry datasets; model trimming by ERAP; improve TAP affinity prediction. explorationpub.com |
| MHC Presentation | Sequence-based neural networks (e.g., NetMHCpan) trained on binding affinity and/or eluted ligand data. frontiersin.org | Variable accuracy for rare HLA alleles; stability of the pMHC complex often not considered. frontiersin.org | Expand training data for diverse alleles; incorporate pMHC stability predictions; use structure-based deep learning. biorxiv.org |
| T-Cell Recognition | Largely indirect; often uses MHC binding as a proxy. Some models incorporate peptide sequence features. | Poor correlation between MHC binding and immunogenicity; TCR-pMHC interaction is highly complex and specific. nih.govbmj.com | Model TCR-pMHC structural interactions; incorporate patient TCR repertoire data; predict potential for cross-reactivity. |
Compound and Protein Index
| Name | Type |
| Antigen NY-CO-13 (103-111) | Peptide Epitope |
| LAGE-1 | Protein (Cancer-Testis Antigen) |
| NY-ESO-1 | Protein (Cancer-Testis Antigen) |
| p53 | Protein (Tumor Suppressor) |
| Interferon-gamma (IFN-γ) | Cytokine |
| ER aminopeptidase (ERAAP) | Enzyme (Protease) |
| Transporter associated with Antigen Processing (TAP) | Protein Complex (Transporter) |
Q & A
Q. What is Antigen NY-CO-13 (103-111), and what role does it play in cellular processes?
Antigen NY-CO-13 corresponds to residues 103–111 of the tumor suppressor protein p53, a critical regulator of cell cycle arrest, apoptosis, and genomic stability. This epitope is frequently targeted in immunoassays to study p53 mutations or overexpression in cancer models. Detection methods include flow cytometry (e.g., using paraformaldehyde fixation and Triton X-100 permeabilization) and Western blotting with monoclonal antibodies like DO-1 .
Q. What are the standard methodologies for detecting NY-CO-13 (103-111) in experimental systems?
- Flow Cytometry : Cells are fixed with 4% paraformaldehyde (10 min), permeabilized with 0.1% PBS-Triton X-100 (15 min), and stained with antibodies validated for specificity (e.g., clone DO-1) .
- Immunohistochemistry (IHC) : Optimize antigen retrieval conditions (e.g., citrate buffer pH 6.0) to expose the epitope in formalin-fixed tissues.
- Validation : Use siRNA-mediated p53 knockdown or p53-null cell lines as negative controls to confirm antibody specificity .
Advanced Research Questions
Q. How can researchers address experimental design challenges when studying NY-CO-13 (103-111) in heterogeneous tumor samples?
- Sample Stratification : Pre-screen samples for p53 mutation status (e.g., sequencing exons 5–8) to avoid confounding results from mutant vs. wild-type p53 isoforms.
- Multiplex Assays : Combine immunofluorescence with DNA damage markers (e.g., γH2AX) to correlate epitope expression with functional outcomes .
- Controls : Include isogenic cell lines (wild-type vs. p53 knockout) to validate assay conditions .
Q. How should researchers analyze contradictory data regarding NY-CO-13 (103-111) expression levels across studies?
- Methodological Audit : Compare fixation/permeabilization protocols (e.g., methanol vs. Triton X-100) that may alter epitope accessibility .
- Antibody Validation : Test multiple clones (e.g., DO-1 vs. PAb240) to rule out clone-specific cross-reactivity .
- Orthogonal Assays : Confirm findings with mass spectrometry or ELISA using synthetic peptides (103–111) as competitors .
Q. What strategies optimize immunoassay sensitivity for NY-CO-13 (103-111) in low-abundance contexts (e.g., circulating tumor cells)?
- Signal Amplification : Use tyramide-based systems (e.g., TSA) in IHC or flow cytometry.
- Pre-analytical Enrichment : Isolate CTCs via microfluidic devices or immunomagnetic beads prior to staining .
- High-Affinity Probes : Screen phage-display libraries for single-chain variable fragments (scFvs) with sub-nM binding affinity .
Q. How can researchers validate antibody specificity for NY-CO-13 (103-111) in cross-reactive environments?
- Peptide Blocking : Pre-incubate antibodies with excess synthetic peptide (103–111) to confirm loss of signal .
- CRISPR-Cas9 Knockout : Use p53-deficient cell lines to establish baseline noise levels .
- Cross-Reactivity Screening : Test antibodies against recombinant p53 family proteins (e.g., p63, p73) to assess selectivity .
Q. What epitope-mapping techniques are recommended for characterizing antibody binding to NY-CO-13 (103-111)?
- Alanine Scanning : Synthesize peptide variants with single-residue substitutions to identify critical binding residues .
- X-ray Crystallography : Resolve antibody-antigen complexes to determine structural interactions (e.g., hydrogen bonds at Arg-110) .
- Phage Display : Map conformational epitopes by screening random peptide libraries against immobilized antibodies .
Q. How can researchers standardize quantitative analysis of NY-CO-13 (103-111) across laboratories?
- Reference Materials : Use recombinant p53 protein spiked into control matrices (e.g., cell lysates) to establish calibration curves .
- Inter-laboratory Studies : Share blinded samples across institutions to assess reproducibility (e.g., via the ATCC proficiency program) .
- Normalization : Express data as ratios to housekeeping proteins (e.g., GAPDH) to mitigate batch effects .
Q. What confounding variables should be controlled when studying NY-CO-13 (103-111) in vivo?
- Microenvironmental Factors : Monitor hypoxia (e.g., via HIF-1α staining) and stromal interactions that may alter p53 stability .
- Pharmacokinetics : Account for antibody clearance rates in xenograft models using radiolabeled tracers .
- Temporal Dynamics : Collect longitudinal samples to capture p53 fluctuations during tumor progression .
Q. How can multi-omics data be integrated to contextualize NY-CO-13 (103-111) findings?
- Bioinformatics Pipelines : Use tools like STRING or DAVID to link p53 expression with transcriptomic/proteomic pathways .
- Machine Learning : Train classifiers on TCGA data to predict p53 mutation status from epitope expression patterns .
- Functional Enrichment : Overlay ChIP-seq data (e.g., p53 binding sites) with epitope localization to infer regulatory networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
